molecular formula C17H22N4O3S B2703261 ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate CAS No. 921791-61-9

ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate

Cat. No.: B2703261
CAS No.: 921791-61-9
M. Wt: 362.45
InChI Key: IZAHFWSMFFVSBJ-UHFFFAOYSA-N
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Description

Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-methoxyphenyl group at position 7 and a thioether-linked ethyl butanoate moiety at position 3. The thioether-ester side chain increases lipophilicity compared to simpler thiol derivatives, suggesting possible applications as a prodrug or pharmaceutical intermediate .

Properties

IUPAC Name

ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-14(15(22)24-5-2)25-17-19-18-16-20(10-11-21(16)17)12-6-8-13(23-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHFWSMFFVSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of interest due to its potential biological activities. The imidazole and triazole moieties present in its structure are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of this compound is C17H18N6O3SC_{17}H_{18}N_{6}O_{3}S, with a molecular weight of 386.43 g/mol. The compound features a thioether linkage and an ethyl ester group which may influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. A study focusing on similar imidazole derivatives reported that they possess potent antibacterial and antifungal activities. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 8 µg/mL against various bacterial strains.
  • The presence of electron-donating groups like methoxy enhances the activity against Gram-positive bacteria.

Anticancer Potential

The anticancer activity of imidazole derivatives has been well documented. This compound is hypothesized to exert its effects through:

  • Inhibition of cell proliferation : Similar compounds have shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Induction of apoptosis : Mechanistic studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the ability of imidazole derivatives to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that:

  • Compounds with similar structures can reduce the production of pro-inflammatory cytokines.
  • They may also inhibit nitric oxide (NO) production in macrophages.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the phenyl ring significantly impacted antimicrobial activity.
    CompoundMIC (µg/mL)Activity Type
    Compound A4Antibacterial
    Compound B8Antifungal
  • Anticancer Activity : In a recent study on imidazole derivatives, this compound was tested against various cancer cell lines with promising results indicating a dose-dependent inhibition of cell growth.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound shares a core imidazo[2,1-c][1,2,4]triazole scaffold with two analogs:

7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (Analog 1)

7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (Analog 2)

Key distinctions include:

  • Analog 1: 4-Methyl (-CH₃) – weakly electron-donating, increases lipophilicity. Analog 2: 4-Fluoro (-F) – electron-withdrawing, improves metabolic stability and bioavailability.
  • Sulfur Functionalization :
    • Target : Thioether ester (–S–CH₂COOEt) – lipophilic, may act as a prodrug via esterase hydrolysis.
    • Analogs 1 & 2 : Thiol (-SH) – polar, reactive, prone to oxidation or dimerization.

Physicochemical Properties

Parameter Target Compound Analog 1 Analog 2
Phenyl Substituent 4-Methoxy 4-Methyl 4-Fluoro
Sulfur Group Thioether ester Thiol (-SH) Thiol (-SH)
Molecular Weight ~321 (estimated) Not provided 236.27
CAS Number Not available 168640-47-9 1105189-98-7
Commercial Status Under research Discontinued No results reported

Implications of Structural Modifications

  • In contrast, the fluoro group in Analog 2 reduces electron density, favoring interactions with hydrophobic pockets .
  • Solubility and Lipophilicity :

    • The thioether-ester group in the target compound significantly boosts lipophilicity (logP ~3.5 estimated) compared to the thiol-containing analogs (logP ~2.0–2.5). This may improve membrane permeability but reduce aqueous solubility .
  • Metabolic Stability :

    • The ester group in the target compound could serve as a prodrug moiety, releasing the active thiol form upon hydrolysis. This contrasts with Analogs 1 and 2, which may suffer from rapid clearance due to thiol oxidation .

Research and Development Status

  • Analog 1 : Discontinued, likely due to stability issues (e.g., thiol dimerization) or insufficient efficacy .
  • Analog 2: No results reported, suggesting challenges in synthesis or biological performance .
  • Target Compound : The incorporation of methoxy and ester groups addresses limitations of the analogs, positioning it as a candidate for further pharmacological evaluation.

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